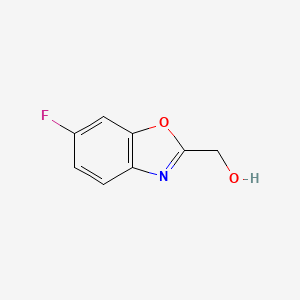

(6-Fluoro-1,3-benzoxazol-2-yl)methanol

描述

Chemical Identity and Nomenclature

This compound exists as a well-defined heterocyclic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1394041-04-3, providing unambiguous identification within chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization. Alternative nomenclature includes various synonyms that highlight different aspects of its chemical structure, such as 6-Fluorobenzo[d]oxazole-2-methanol, which emphasizes the fused ring system. The compound demonstrates a purity specification of 95% in commercial preparations, indicating its availability as a high-quality research chemical suitable for analytical and synthetic applications.

The structural architecture of this compound incorporates several distinctive features that contribute to its chemical identity. The benzoxazole core consists of a benzene ring fused to an oxazole heterocycle, creating a rigid planar framework that influences molecular interactions and reactivity patterns. The fluorine atom positioned at the 6-position introduces significant electronic effects, modifying the electron density distribution throughout the aromatic system. The hydroxymethyl group attached to the 2-position of the oxazole ring provides a reactive site for further chemical modifications and contributes to the compound's solubility characteristics. This combination of structural elements creates a molecule with balanced hydrophilic and lipophilic properties, making it an attractive candidate for pharmaceutical development.

Historical Context in Heterocyclic Chemistry

The development of benzoxazole chemistry represents a crucial chapter in the evolution of heterocyclic organic chemistry, with this compound emerging as part of the broader exploration of fluorinated heterocycles. Benzoxazole structures have been recognized as privileged scaffolds in medicinal chemistry due to their widespread occurrence in natural products and their diverse biological activities. The historical significance of benzoxazoles in drug discovery has been well-documented, with these heterocycles appearing in numerous therapeutic agents across various disease categories. The systematic incorporation of fluorine atoms into heterocyclic frameworks gained prominence during the latter half of the twentieth century, as researchers recognized the unique properties that fluorine substitution could impart to organic molecules.

The specific development of fluorinated benzoxazoles, including compounds like this compound, represents a convergence of traditional heterocyclic chemistry with modern fluorine chemistry principles. The benzoxazole scaffold itself has ancient roots in natural product chemistry, with numerous naturally occurring benzoxazole alkaloids having been isolated from marine and terrestrial sources. Recent genomics-driven approaches have identified new benzoxazole alkaloids from marine-derived microorganisms, demonstrating the continued relevance of this chemical class in natural product research. These discoveries have provided additional validation for the therapeutic potential of benzoxazole derivatives and have inspired synthetic chemists to develop novel fluorinated analogs.

The evolution of synthetic methodologies for preparing benzoxazole derivatives has undergone significant advancement over recent decades. Traditional synthetic approaches relied heavily on cyclization reactions between substituted anilines and carboxylic acid derivatives under harsh conditions. Modern synthetic strategies have embraced more efficient and selective methods, including metal-catalyzed coupling reactions and oxidative cyclization processes. The introduction of fluorine substituents into benzoxazole frameworks has benefited from advances in fluorination chemistry, enabling the preparation of compounds like this compound with improved selectivity and yield.

Significance in Pharmaceutical and Agrochemical Research

The pharmaceutical research community has demonstrated significant interest in this compound and related fluorinated benzoxazole derivatives due to their promising biological activities and favorable pharmacological properties. Benzoxazole-containing compounds have emerged as important pharmacophores in modern drug discovery, exhibiting activities across multiple therapeutic areas including oncology, neuroscience, and infectious diseases. The systematic review of benzoxazole derivatives in medicinal chemistry has revealed their potential as antiproliferative agents, brain-penetrant therapeutics, and anti-inflammatory compounds. The incorporation of fluorine atoms into these structures typically enhances metabolic stability, increases lipophilicity, and modifies binding interactions with biological targets.

Recent investigations into fluorinated benzoxazole derivatives have demonstrated significant anticancer activities across multiple cell lines and cancer types. Research has shown that benzoxazole-based compounds can exhibit potent cytotoxic effects with minimal inhibitory concentration values in the low micromolar range. The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, making them attractive candidates for further development as anticancer therapeutics. The presence of fluorine substituents in these molecules contributes to enhanced cellular uptake and improved target selectivity, factors that are crucial for successful therapeutic development.

The agrochemical sector has also recognized the potential of fluorinated benzoxazole derivatives, including this compound, as components of crop protection products. Benzoxazole-based compounds have demonstrated effectiveness as antifungal agents against various plant pathogenic fungi. Recent studies have evaluated benzoxazole derivatives against eight different plant pathogenic fungi, including Fusarium solani, Colletotrichum gloeosporioides, and Alternaria species. The incorporation of fluorine substituents into these structures often enhances their biological activity and improves their environmental stability, making them more effective as agricultural chemicals.

The development of benzoxazole derivatives for pharmaceutical applications has been facilitated by advances in computational chemistry and structure-activity relationship studies. Researchers have been able to identify key structural features that contribute to biological activity and have used this information to guide the design of new compounds. The presence of the fluorine atom in this compound represents a strategic modification that can enhance both potency and selectivity for biological targets. The hydroxymethyl group provides additional opportunities for structural modification and can serve as a handle for the attachment of other pharmacologically relevant moieties.

属性

IUPAC Name |

(6-fluoro-1,3-benzoxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCIMGDSLBUEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with fluorinated aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 6-fluorobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzoxazole ring, followed by the reduction of the resulting intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

化学反应分析

Types of Reactions

(6-Fluoro-1,3-benzoxazol-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-fluoro-1,3-benzoxazol-2-carboxylic acid.

Reduction: Formation of 6-fluoro-1,3-benzoxazol-2-ylmethane.

Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

(6-Fluoro-1,3-benzoxazol-2-yl)methanol has been investigated for its antimicrobial properties. Benzoxazole derivatives are known to exhibit activity against a range of bacterial and fungal strains, making them valuable candidates for the development of new antimicrobial agents. Research indicates that the presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially improving its efficacy compared to non-fluorinated analogs.

Anticancer Research

The compound is also explored for its anticancer properties. Studies have shown that certain benzoxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression. The fluorine substitution may enhance binding affinity to cancer-related targets, providing a rationale for further investigation in this area.

Biochemical Probes

This compound serves as a useful probe in biochemical assays. Its ability to interact with specific enzymes and receptors allows researchers to study enzyme kinetics and protein interactions, contributing to a better understanding of various biological processes.

Development of Advanced Materials

In material science, this compound is utilized in the synthesis of advanced materials with tailored electronic and optical properties. The incorporation of fluorinated compounds often leads to enhanced stability and performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Building Block for Synthesis

This compound acts as an important building block in organic synthesis. It can serve as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The unique reactivity profile due to the fluorine atom allows for selective reactions that can be exploited in synthetic pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of fluorine was noted to enhance this activity due to improved lipophilicity and membrane permeability.

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that this compound could inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. This was highlighted in a publication in Cancer Letters, which emphasized the compound's potential as a lead compound for new anticancer drugs.

- Material Development : In materials research, this compound has been incorporated into polymer matrices to enhance thermal stability and optical properties. A study in Advanced Materials detailed how these composites could be utilized in next-generation electronic devices.

作用机制

The mechanism of action of (6-Fluoro-1,3-benzoxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Bioactivity and Therapeutic Relevance

- This compound lacks direct therapeutic applications but serves as a precursor for fluorogenic probes and bioactive molecules. Its hydroxymethyl group enables conjugation reactions, critical for labeling applications .

- Paliperidone Palmitate and Iloperidone are antipsychotics where the 6-fluoro-benzisoxazole moiety enhances binding affinity to dopamine and serotonin receptors. The palmitate ester in paliperidone improves pharmacokinetics via sustained release .

- Benzothiazole derivatives (e.g., 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine) exhibit CNS activity, with sulfur enhancing lipophilicity and blood-brain barrier penetration compared to benzoxazoles .

Electronic and Steric Effects

- The 6-fluoro substituent in all compounds increases electron-withdrawing effects, stabilizing the aromatic ring and influencing intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group in the target compound offers nucleophilic reactivity, whereas carboxylic acid derivatives (e.g., 2-(6-Fluoro-1,3-benzoxazol-2-yl)-3,6-dimethylbenzoic acid) exhibit ionic interactions, impacting solubility and target binding .

Metabolic Stability

- Benzoxazole/benzisoxazole derivatives like paliperidone and iloperidone undergo extensive hepatic metabolism (e.g., O-dealkylation, hydroxylation) mediated by CYP3A4 and CYP2D6, whereas the target compound’s simpler structure likely confers greater metabolic stability .

生物活性

(6-Fluoro-1,3-benzoxazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The compound can be characterized by its molecular formula and a molecular weight of approximately 167.14 g/mol. The fluorine substituent at the 6-position of the benzoxazole ring significantly influences its biological properties by enhancing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxymethyl group and the fluorine atom facilitate strong hydrogen bonding and hydrophobic interactions with biological macromolecules. This interaction can lead to the modulation of enzyme activity and receptor signaling pathways, resulting in various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been studied against several bacterial strains, demonstrating significant inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer potential . In vitro studies have shown cytotoxic effects on various cancer cell lines, particularly lung carcinoma cells (A549). The compound demonstrated selective toxicity towards cancer cells while sparing healthy cells:

| Compound | Concentration (µM) | % Cell Viability (A549) | % Cell Viability (HepaRG) |

|---|---|---|---|

| This compound | 10 | 40% | >90% |

At concentrations as low as 10 µM, it induced significant apoptosis in A549 cells without affecting normal hepatocytes .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound not only inhibited growth but also disrupted biofilm formation in Staphylococcus aureus, suggesting a dual mechanism of action .

Study on Anticancer Properties

In another study focused on lung cancer treatment, this compound was tested alongside established chemotherapy agents. The combination therapy exhibited synergistic effects, enhancing tumor cell death compared to monotherapy. This suggests a promising avenue for developing combination treatments for resistant cancer types .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。